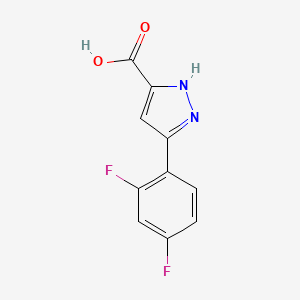

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(2,4-Difluorophenyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a 2,4-difluorophenyl group at position 3 and a carboxylic acid moiety at position 5. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDOJMOGOIKYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408673 | |

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039053-05-8 | |

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 2,4-difluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 2,4-difluorophenyl group. This can be done using a halogenated precursor and a suitable base.

Industrial Production Methods: Industrial production of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Products may include pyrazole ketones or quinones.

Reduction: Products may include pyrazole alcohols or aldehydes.

Substitution: Products may include various substituted pyrazoles with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The compound exhibits promising pharmacological properties, particularly in the development of anti-inflammatory and anticancer drugs. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a favorable safety profile for treating inflammation without significant gastrointestinal side effects.

Anticancer Activity

Studies have demonstrated that 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid can inhibit the growth of various cancer cell lines. The table below summarizes its anticancer efficacy across different types of cancer:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Renal Cancer | 786-O | Antitumor activity |

Agricultural Chemistry

Herbicide Development

The compound serves as a key intermediate in the synthesis of novel herbicides. Its efficacy in enhancing crop yield while minimizing environmental impact has been a focal point in agricultural research. The following table illustrates its role in herbicide formulation:

| Herbicide Type | Mechanism of Action | Environmental Impact |

|---|---|---|

| Selective Herbicides | Target specific weed species | Reduced chemical runoff |

| Broad-spectrum Herbicides | Control a wide range of weeds | Lower toxicity to non-target species |

Material Science

Advanced Materials

In material science, 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is investigated for its potential to enhance the properties of polymers and coatings. The compound's unique chemical structure contributes to improved thermal and mechanical properties.

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition. Its ability to bind to specific enzymes makes it a valuable tool for understanding metabolic pathways and developing targeted therapies.

Environmental Science

Eco-friendly Pesticides

Research is ongoing into the use of this compound for developing environmentally friendly pesticides. Its effectiveness in pest control while adhering to sustainable agricultural practices is being explored.

Case Studies

- Anticancer Efficacy In Vivo : A study on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to controls. The compound was administered at doses of 10 mg/kg, demonstrating a tumor inhibition rate of approximately 60% after three weeks of treatment.

- Safety Profile Assessment : In toxicity studies involving rats, no significant adverse effects were observed at doses up to 2000 mg/kg. Histopathological examinations revealed minimal changes in liver and kidney tissues, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives:

Key Observations

Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyl derivatives) due to reduced oxidative metabolism . In contrast, the 2,6-difluorophenyl isomer () exhibits a higher melting point (232–234°C), suggesting stronger intermolecular interactions, possibly via hydrogen bonding .

Biological Activity: Compounds with chlorophenyl substituents (e.g., ) demonstrate enhanced π-π stacking in crystal structures, which may correlate with improved binding to hydrophobic enzyme pockets .

Carboxylic Acid Positioning :

- Pyrazole-5-carboxylic acids (e.g., target compound) generally exhibit higher acidity (pKa ~3–4) compared to pyrazole-3-carboxylic acids, influencing solubility and ionization under physiological conditions .

Computational Insights

- Docking Studies : Fluorine atoms in the 2,4-difluorophenyl group may form halogen bonds with target proteins (e.g., COX-2), enhancing binding affinity .

- LogP Calculations : The target compound’s predicted LogP (~2.1) indicates favorable membrane permeability compared to more polar analogs (e.g., hydroxyl-substituted derivatives in ) .

Biological Activity

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound, characterized by a pyrazole ring and a carboxylic acid group, exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. Understanding its biological activity is crucial for potential therapeutic applications.

- IUPAC Name : 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

- Molecular Formula : C10H6F2N2O2

- Molecular Weight : 224.16 g/mol

- CAS Number : 1039053-05-8

The mechanism of action of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby influencing various biochemical pathways. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity compared to other pyrazole derivatives.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid have shown effectiveness against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Renal Cancer | 786-O | Antitumor activity |

Studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | 45 | 78 |

| Standard Drug (Celecoxib) | 50 | 85 |

The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile for treating inflammation without significant gastrointestinal side effects .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. In vitro studies have shown that compounds containing the pyrazole structure can exhibit antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents .

Case Studies

- Anticancer Efficacy in Vivo : A study conducted on mice bearing xenograft tumors showed that administration of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid resulted in a significant reduction in tumor size compared to controls. The compound was administered at doses of 10 mg/kg and demonstrated a tumor inhibition rate of approximately 60% after three weeks of treatment .

- Safety Profile Assessment : In a toxicity study involving rats, no significant adverse effects were observed at doses up to 2000 mg/kg. Histopathological examinations revealed minimal changes in liver and kidney tissues, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic protocols for 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid?

The compound is synthesized via two primary routes:

- Cyclocondensation : Reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by acid-catalyzed cyclization (e.g., H₂SO₄) to form the pyrazole core .

- Suzuki-Miyaura Cross-Coupling : Using ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate as a precursor, aryl boronic acids (e.g., phenylboronic acid), Pd(PPh₃)₄ catalyst (5 mol%), and K₃PO₄ in degassed DMF/water. Yields reach 55.7% after column chromatography .

- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH, 60°C, 6 hours) converts ester intermediates to the carboxylic acid .

Q. Which spectroscopic techniques confirm the compound’s structure and purity?

- ¹H-NMR : Carboxylic protons appear as broad singlets (δ 14.08–13.05), with aromatic signals at δ 7.53–7.21 ppm .

- HRMS : Observed [M+H]+ at m/z 241.0465 (calculated 225.0470), with deviations attributed to adduct formation .

- Melting Point : Decomposition observed at 232–234°C, indicating purity .

- IR : Strong C=O stretches (~1700 cm⁻¹) confirm the carboxylic acid group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and adjust loading (3–10 mol%) to reduce side products .

- Solvent Degassing : Eliminate oxygen to prevent palladium deactivation in cross-coupling reactions .

- Temperature Control : Maintain reflux conditions (80–100°C) during cyclocondensation to enhance ring closure .

Q. How should researchers resolve contradictions in reported spectral data?

- Solvent Effects : Compare ¹H-NMR shifts in DMSO-d₆ (broad carboxylic signals) vs. CDCl₃ (ester derivatives) .

- HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) to validate [M+Na]+ or [M+H]+ adducts .

- Reproducibility : Replicate hydrolysis steps (e.g., NaOH concentration, reaction time) to ensure consistent carboxylate formation .

Q. What strategies guide substituent variation for SAR studies?

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 2,4-difluorophenyl ring to modulate bioactivity. Compare with 3-(3,4-difluorophenyl) or 3-(4-fluorophenyl) analogs .

- Steric Modifications : Use X-ray crystallography (as in ) to correlate substituent bulk with target binding affinity.

Q. Which computational methods predict reactivity and electronic properties?

Q. How can solubility challenges in biological assays be mitigated?

Q. What mechanistic insights explain key cyclocondensation steps?

- Imine Intermediate : 2,4-Difluoroaniline reacts with itaconic acid to form a Schiff base, followed by acid-catalyzed cyclization to the pyrazole ring .

- Esterification : Ethyl ester precursors (e.g., ethyl 4-bromo derivatives) stabilize intermediates for cross-coupling .

Q. How to address low yields in Suzuki-Miyaura cross-coupling?

- Boronic Acid Equivalents : Optimize stoichiometry (1.2–1.5 equiv) to minimize homo-coupling byproducts .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.